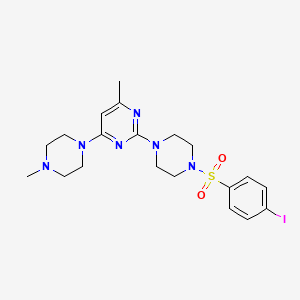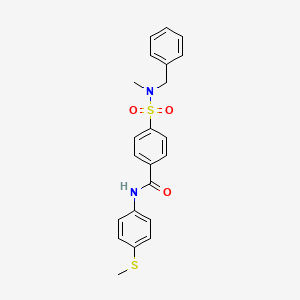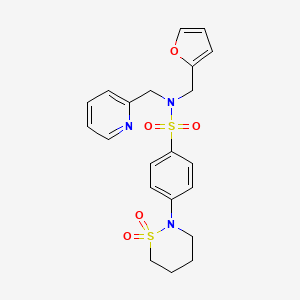
2-(4-((4-Iodophenyl)sulfonyl)piperazin-1-yl)-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a pyrimidine derivative with potential pharmacological properties. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine and benzene. The molecule contains several functional groups, including sulfonyl and iodophenyl moieties, as well as piperazine rings, which are known for their versatility in drug design due to their ability to interact with various biological targets.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the nucleophilic attack of amines on halogenated pyrimidines. For instance, a series of 4-piperazinopyrimidines were synthesized by reacting 2,4,6-trichloropyrimidine with amines, leading to the separation of isomers . Similarly, the target compound could be synthesized through a multi-step process involving initial cyclization, followed by halogenation, substitution with piperazine, and further functional group modifications.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can be substituted at various positions to yield compounds with different biological activities. The presence of the sulfonyl group and iodophenyl moiety in the target compound suggests that it may have a high affinity for certain biological receptors, as these groups are often seen in molecules with significant pharmacological activity.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitutions, which are essential for introducing different substituents into the molecule. The piperazine rings in the compound can serve as sites for further chemical modifications, potentially altering the compound's pharmacological profile .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the pyrimidine ring. The presence of the sulfonyl group could increase the compound's polarity, affecting its solubility in water and organic solvents. The iodophenyl group may contribute to the compound's overall molecular weight and density .
Relevant Case Studies
In the context of pharmacology, pyrimidine derivatives have been explored for various therapeutic applications. For example, some 4-piperazinopyrimidines have shown a promising profile, including antiemetic and analgesic properties, leading to the selection of specific compounds for clinical investigations . Another study synthesized a thieno[2,3-d]pyrimidine derivative with a sulfonylurea moiety, which could be related to the target compound in terms of its potential biological activities . Additionally, sulfonamide and amide derivatives of piperazine incorporating imidazo[1,2-b]pyridazine moiety have been synthesized and screened for antimicrobial, antifungal, and antimalarial activities .
科学的研究の応用
Anticancer Activity
Compounds with structural features similar to the specified chemical have been synthesized and evaluated for their antiproliferative effect against various human cancer cell lines. For example, derivatives of pyrido[1,2-a]pyrimidin-4-one, which share structural motifs with the compound , have shown good antiproliferative activity on certain cell lines, suggesting potential applications in cancer therapy (Mallesha et al., 2012).
Molecular Imaging
Another potential application is in the development of PET agents for imaging specific enzymes in neuroinflammation. Derivatives with similar structural elements have been synthesized for this purpose, indicating that modifications incorporating the specified structure could be useful in the design of new imaging agents with improved specificity and binding properties (Wang et al., 2018).
Antimicrobial Agents
Research into the synthesis of pyrimidine derivatives, including those with piperazine moieties, has demonstrated their potential as antimicrobial agents. The modification and substitution patterns on the pyrimidine core, similar to those in the compound of interest, play a significant role in their antimicrobial efficacy, suggesting possible applications in developing new antimicrobial drugs (Krishnamurthy et al., 2011).
特性
IUPAC Name |
2-[4-(4-iodophenyl)sulfonylpiperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27IN6O2S/c1-16-15-19(25-9-7-24(2)8-10-25)23-20(22-16)26-11-13-27(14-12-26)30(28,29)18-5-3-17(21)4-6-18/h3-6,15H,7-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUXYVWLRKQDDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)I)N4CCN(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27IN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2515389.png)

![methyl N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate](/img/structure/B2515393.png)
![(2E)-3-[(3,4-difluorophenyl)amino]-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2515395.png)
![Methyl 8-hydroxy-2-[(4-methoxyphenyl)methyl]-1-oxo-3,4-dihydropyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B2515397.png)
![Ethyl 5-(2-(benzylthio)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2515398.png)



![2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2515402.png)


![N-methyl-1-[3-(piperidin-1-ylmethyl)-2-thienyl]methanamine](/img/structure/B2515410.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(naphthalen-2-yl)amino]acetamide](/img/structure/B2515412.png)